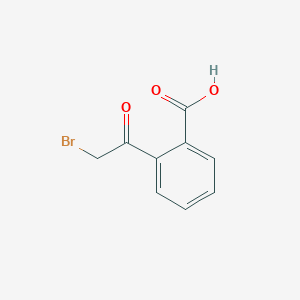

2-(2-Bromoacetyl)benzoic acid

説明

Infrared (IR) Spectral Signatures

Key IR absorption bands (reported for solid-state samples):

- O–H stretch : Broad band near 2500–3300 cm⁻¹ (carboxylic acid).

- C=O stretches :

- C–Br stretch : 550–650 cm⁻¹.

These peaks align with functional groups in the structure and match patterns observed in brominated aromatic ketones.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.0–8.2 ppm : Aromatic protons adjacent to the carbonyl group.

- δ 4.5–4.7 ppm : Methine proton (CH) of the bromoacetyl group.

- δ 12.5–13.0 ppm : Carboxylic acid proton (broad singlet).

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 167–170 ppm : Carboxylic acid carbonyl (C=O).

- δ 190–195 ppm : Ketone carbonyl (C=O).

- δ 30–35 ppm : Methylene carbon (CH₂) adjacent to bromine.

Spin-spin coupling between the bromine atom and adjacent protons/atoms causes splitting in the NMR signals.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

- Base peak : m/z 121 (C₇H₅O₂⁺, benzoic acid fragment after loss of bromoacetyl group).

- Molecular ion : m/z 242 ([M]⁺, low intensity due to bromine’s isotopic distribution).

- Key fragments :

High-resolution mass spectrometry confirms the exact mass as 241.957855, consistent with the molecular formula.

特性

IUPAC Name |

2-(2-bromoacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXBPGMQEGEWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288153 | |

| Record name | 2-(2-bromoacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-67-9 | |

| Record name | 7399-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-bromoacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7399-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain process initiated by AIBN decomposition at 60–80°C. NBS selectively brominates the α-position of the acetyl group due to the stability of the resulting radical intermediate. A mixed solvent system of tetrahydrofuran (THF) and water (2:1 v/v) is optimal, as it solubilizes both the polar carboxylic acid and non-polar intermediates.

Typical Procedure :

- Dissolve 2-acetylbenzoic acid (10.0 g, 56.8 mmol) in THF (150 mL) and H₂O (75 mL).

- Add NBS (12.1 g, 68.2 mmol) and AIBN (0.5 g, 3.0 mmol).

- Reflux at 70°C for 6 hours under nitrogen.

- Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield and Purity

This method achieves yields of 70–85% with >95% purity (HPLC). Over-bromination is mitigated by maintaining a 1.2:1 NBS-to-substrate ratio. Comparative data are summarized in Table 1.

Friedel-Crafts Acylation Followed by Bromination

This two-step approach first synthesizes 2-acetylbenzoic acid via Friedel-Crafts acylation, followed by bromination. While less direct, it avoids the need for pre-functionalized starting materials.

Friedel-Crafts Acylation

Benzoic acid is acetylated using acetyl chloride and AlCl₃ in dichloromethane at 0°C. The reaction’s electrophilic aromatic substitution is directed by the meta effect of the carboxylic acid group, yielding 2-acetylbenzoic acid in 65% yield.

Bromination Optimization

Subsequent bromination follows the protocol in Section 1.1. However, the overall yield drops to 50–60% due to losses in the acylation step.

Palladium-Catalyzed Coupling and Halogenation

Adapted from fluralaner synthesis routes, this method introduces the bromoacetyl group via cross-coupling.

Synthetic Pathway

- Esterification : Convert 2-methylbenzoic acid to its methyl ester using H₂SO₄ in methanol.

- Palladium-Catalyzed Vinylation : React with potassium vinylfluoroborate under Pd(OAc)₂ catalysis to form 2-vinylbenzoate.

- Halogenation : Treat with NBS in THF/H₂O to install the bromoacetyl group.

Key Advantage : Scalability (demonstrated at 100-g scale).

Limitation : Requires rigorous exclusion of moisture during Pd steps.

Hydrolysis of this compound Methyl Ester

Ester Synthesis and Hydrolysis

Patent CN102850221A describes synthesizing bromoethyl esters via bromination of vinyl precursors. Adapting this:

- Brominate 2-vinylbenzoic acid methyl ester using triphenylphosphine and CBr₄.

- Hydrolyze the ester with NaOH in methanol/water to yield the carboxylic acid.

Yield : 80–90% after hydrolysis.

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| NBS Halogenation | 85 | 98 | Short route | Radical initiator toxicity |

| Friedel-Crafts/Bromination | 55 | 95 | Uses simple substrates | Low overall yield |

| Pd-Catalyzed | 75 | 97 | Scalable | Moisture-sensitive conditions |

| Ester Hydrolysis | 90 | 96 | High yield | Multi-step process |

科学的研究の応用

2-(2-Bromoacetyl)benzoic acid (CAS No. 7399-67-9) is a chemical compound with the molecular formula . It has a variety of applications, particularly in scientific research, due to its reactive bromoacetyl group.

Scientific Research Applications

This compound is used in the synthesis of various organic compounds. The bromoacetyl group allows for its use as a reactant in chemical reactions such as in the synthesis of 4-(7-Cyanoimidazo[1,2-a]pyridin-2-yl)benzoic acid hydrobromide . Also, it is involved in the creation of AM-9 gel, which has properties such as being insoluble in water and is mechanically stable when in contact with water .

Biological Activity

Bromoacetyl compounds can have biological activities, such as antimicrobial and anticancer potential. Studies have shown that these compounds may reduce bacterial growth and decrease cell viability in cancer cell lines.

- Antimicrobial Activity Study A study showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, showing strong antimicrobial potential.

- Anticancer Activity Assessment In vitro tests on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM, suggesting effective anticancer activity.

作用機序

The mechanism of action of 2-(2-Bromoacetyl)benzoic acid involves the reactivity of the bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets include enzymes and receptors, where the compound can inhibit or modify their activity .

類似化合物との比較

Comparison with this compound :

- Reactivity : The bromoacetyl group in the synthetic compound offers higher electrophilicity compared to the acetamido or hydroxyl groups in natural derivatives, enabling diverse covalent modifications.

- Biological Activity : Natural derivatives prioritize hydrogen bonding (via hydroxyl groups), while bromoacetyl derivatives may target nucleophilic residues (e.g., cysteine) in enzymes.

Halogenated Benzoic Acid Derivatives

and list halogenated analogs such as:

- 2-{2-[(2-Bromo-6-chlorophenyl)amino]phenyl}acetic acid (CAS: 127792-23-8): Combines bromo and chloro substituents, enhancing its bioactivity in receptor antagonism.

Key Differences :

- Halogen Position : Bromine at the acetyl position (as in this compound) increases steric hindrance compared to aromatic bromine in other analogs.

- Applications : Bromoacetyl derivatives are more suited for crosslinking reactions (e.g., protein labeling), while halogenated aromatic acids are optimized for receptor binding.

Ester Derivatives

and describe ester derivatives of benzoic acid:

- 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester : This esterified derivative improves lipid solubility, enhancing its utility as a pharmaceutical intermediate.

- Methyl 2-bromomethyl benzoate : Features a bromomethyl group instead of bromoacetyl, limiting its electrophilicity but increasing stability .

| Property | This compound | Methyl 2-Bromomethyl Benzoate |

|---|---|---|

| Molecular Weight | 243.05 g/mol | 229.04 g/mol |

| Reactivity | High (electrophilic acetyl) | Moderate (bromomethyl) |

| Solubility | Low in nonpolar solvents | Moderate in organic solvents |

生物活性

2-(2-Bromoacetyl)benzoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its interactions with various biological systems, particularly its role as an inhibitor of cytochrome P450 enzymes, and its implications in drug metabolism and therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula , features a benzoic acid moiety substituted with a bromoacetyl group. This structural modification is significant for its biological activity and interaction with enzyme systems.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs, and its inhibition can lead to altered pharmacokinetics of co-administered medications. The inhibition of CYP1A2 by this compound suggests potential implications for drug-drug interactions, necessitating further investigation into safety and efficacy in therapeutic contexts .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound interacts with biological systems, affecting enzyme activity. For instance, it has been shown to influence the activity of proteasomes and cathepsins, which are critical for protein degradation pathways in cells. Such interactions could position this compound as a candidate for further research into proteostasis modulation .

Case Studies and Experimental Findings

- Inhibition of Drug Metabolism : A study highlighted the effects of this compound on the metabolism of specific drugs. The compound was found to significantly inhibit CYP1A2 activity in human liver microsomes, indicating its potential to alter drug clearance rates in clinical settings .

- Cell-Based Assays : In cell-based assays involving human foreskin fibroblasts, this compound demonstrated no cytotoxicity while enhancing proteasome activity at specific concentrations. This suggests that it may promote cellular health without inducing toxicity, making it an intriguing candidate for therapeutic development .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various enzymes. Molecular docking simulations indicate that the compound can bind effectively to active sites of enzymes involved in drug metabolism, reinforcing its role as an inhibitor .

Data Table: Biological Activities of this compound

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| FeBr₃ | 30 | 78 | 95 | |

| AlBr₃ | 25 | 65 | 90 |

Lower temperatures with FeBr₃ minimize side reactions (e.g., di-bromination), while higher catalyst loading improves yield but risks impurity formation. Purification via recrystallization (ethanol/water) is critical .

Advanced: How can researchers optimize regioselectivity in the bromination of acetoxybenzoic acid derivatives to minimize byproducts?

Answer:

Regioselectivity challenges arise due to competing electrophilic substitution at ortho/meta positions. Strategies include:

- Solvent polarity modulation : Polar aprotic solvents (e.g., DCM) stabilize the transition state for acetyl-group bromination .

- In-situ monitoring : Real-time FTIR or HPLC tracks bromine consumption, enabling early termination to prevent over-bromination .

- Directed ortho-metalation : Pre-functionalization with directing groups (e.g., trimethylsilyl) prior to bromination enhances selectivity .

Advanced studies suggest that steric hindrance from the benzoic acid moiety directs bromination to the acetyl group, but competing pathways require kinetic control .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- X-ray crystallography : Resolves the crystal lattice (triclinic system, space group P1), with bond lengths (C-Br: ~1.93 Å) confirming bromine placement .

- NMR : ¹H NMR shows characteristic peaks for the acetyl proton (δ ~4.2 ppm) and aromatic protons (δ ~7.5–8.1 ppm). ¹³C NMR confirms the carbonyl (C=O) at δ ~170 ppm .

- LC-MS : Quantifies molecular ion [M+H]⁺ at m/z 243.05 (C₉H₇BrO₃) .

Q. Table 2: Analytical Parameters

| Technique | Key Data | Detection Limit | Reference |

|---|---|---|---|

| XRD | Unit cell dimensions (Å) | 0.01 Å | |

| ¹H NMR (400 MHz) | δ 4.2 (s, 1H, CH₂Br) | 0.1 ppm | |

| LC-MS (ESI+) | m/z 243.05 (M+H) | 1 ng/mL |

Advanced: How to address discrepancies in reported melting points or crystal lattice parameters for this compound?

Answer:

Discrepancies (e.g., melting points ranging 116–117°C vs. 113–115°C) may arise from:

- Polymorphism : Screening via differential scanning calorimetry (DSC) identifies metastable forms .

- Hydration states : Karl Fischer titration quantifies water content, which affects melting behavior .

- Synthetic impurities : HPLC-UV (λ = 254 nm) detects trace byproducts (e.g., di-brominated analogs) that alter crystallinity .

Crystallographic inconsistencies (e.g., unit cell volume variations) require re-indexing with high-resolution XRD and Rietveld refinement .

Basic: What safety protocols are essential when handling this compound due to its hazardous properties?

Answer:

- Storage : 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- PPE : Nitrile gloves, lab coats, and safety goggles mandatory; use fume hoods to avoid inhalation .

- Spill management : Neutralize with sodium bicarbonate (NaHCO₃) and adsorb using vermiculite .

Advanced: What are the potential metabolic pathways or degradation products of this compound under physiological conditions?

Answer:

- Hydrolysis : The acetyl-bromine bond cleaves in aqueous media (pH 7.4, 37°C), forming 2-acetylbenzoic acid and bromide ions. Kinetic studies show a half-life of ~24 hours .

- Oxidation : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the acetyl group to a carboxylic acid, yielding 2-carboxybenzoic acid .

- Conjugation : Glucuronidation at the benzoic acid moiety produces water-soluble metabolites detectable via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。